Pyrazoles are used in medicinal chemistry and drug discovery . They have demonstrated a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .
Pyrazoles are used in coordination chemistry .
In organometallic chemistry, pyrazoles are used as ligands .
Ethyl 5-amino-1H-pyrazole-3-carboxylate has been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of GPR109b .
3-Amino-5-phenylpyrazole, a related compound, may be used in the synthesis of the following:
Urea derivatives: by reaction with azido (6- (benzofuran-2-yl)-2-methylpyridin-3-yl) methanone.
2-Mercaptoacetamide analogs: by treating with thioglycolic acid.
1-Thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H) - pyrazole Derivatives, synthesized using chalcones, thiosemicarbazide with potassium hydroxide in ethanol as solvent, have been studied for their inhibitory activity .
A restricted Hartree-Fock and DFT studies were used to investigate the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of approximately 231.255 g/mol. This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of an ethyl ester group and an amino group at the 5-position enhances its reactivity and potential biological activity. Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is primarily studied for its applications in medicinal chemistry and as a building block in organic synthesis .
As mentioned earlier, information regarding EAPC's specific mechanism of action is limited. However, pyrazole derivatives can exhibit various biological activities depending on the attached functional groups. Some pyrazoles have been shown to act as anti-inflammatory agents, while others possess analgesic or anticonvulsant properties []. Further research is needed to understand the specific mechanism of action of EAPC, if any.
These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in organic synthesis .
Research indicates that ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate exhibits notable biological activities, including:
Further investigations are needed to fully elucidate its pharmacological profile and therapeutic potential .
The synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate typically involves several steps:
These methods highlight the versatility in synthesizing this compound and its derivatives .
Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate has several applications:
Ongoing research may uncover additional uses in drug development and other fields .
Several compounds share structural similarities with ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | 1264046-99-2 | 0.89 |
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | 115315-95-2 | 0.88 |
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 70500-80-0 | 0.79 |
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 15001-11-3 | 0.74 |
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 92406-53-6 | 0.78 |
Ethyl 5-amino-1-phenyI-H-pyrazole -3-carboxyiate is unique due to its specific substitution patterns on the pyrazole ring, particularly the presence of both an amino group and an ethoxy group at strategic positions, which may enhance its biological activity compared to other similar compounds .
This comprehensive overview highlights the significance of ethyl 5-amino -1-phenyI-H-pyrazole -3-carboxyiate in various fields, from medicinal chemistry to agricultural applications, while also emphasizing its potential for future research and development.